molecular formula C24H33N5O7 B1204721 4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide CAS No. 64040-47-7

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No. B1204721
CAS RN: 64040-47-7
M. Wt: 503.5 g/mol
InChI Key: HJFXGPLQIPLHSS-WWYYRNKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a natural product found in Streptomyces plicatus, Streptomyces vinaceusdrappus, and Streptomyces rochei with data available.

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that forms in various enzymatic and nonenzymatic reactions. It's known for modifying arginine and lysine residues in proteins, leading to advanced glycation end-products. These products are linked to complications in diabetes and neurodegenerative diseases. MG is present in food and beverages and is formed during processing, cooking, and storage. Its accumulation, due to fasting and metabolic disorders or defects in detoxification processes, can cause tissue degeneration and has anticancer activity. MG can be quantified in biological samples using HPLC or GC methods with derivatization (Nemet, Varga-Defterdarović, & Turk, 2006).

Antibacterial and Cytotoxic Activity

A study on the synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives shows that these compounds exhibit significant antibacterial activity. Some specific compounds demonstrated considerable antibiotic activity against Klebsiella pneumonia and Bacillus cereus. Additionally, certain derivatives inhibited the growth of human tumor cell lines at micromolar concentrations (Devarasetty et al., 2016).

Novel Thiopyrimidine-Glucuronide Compounds

The design and synthesis of thiopyrimidine-glucuronide compounds with promising biological activities have been explored. These compounds underwent oxidation and various reactions to yield glucuronosyl-benzisoxazol-carboxylates with potential biological activities (Wanare, 2022).

Heterobifunctional Coupling Agent Synthesis

An efficient synthesis method for a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes has been developed. This method is suitable for the preparation of coupling agents with high purity and is useful in synthesizing other analogous agents (Reddy et al., 2005).

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances. This method is promising for quality control in pharmaceuticals (Ye et al., 2012).

properties

CAS RN

64040-47-7

Product Name

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C24H33N5O7

Molecular Weight

503.5 g/mol

IUPAC Name

4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C24H33N5O7/c1-12-16(36-23-21(31)20(30)19(26-3)13(2)35-23)8-9-18(34-12)29-11-10-17(28-24(29)33)27-22(32)14-4-6-15(25)7-5-14/h4-7,10-13,16,18-21,23,26,30-31H,8-9,25H2,1-3H3,(H,27,28,32,33)/t12-,13-,16+,18?,19-,20+,21-,23-/m1/s1

InChI Key

HJFXGPLQIPLHSS-WWYYRNKXSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)NC)O)O

SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)NC)O)O

Canonical SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)NC)O)O

synonyms

norplicacetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 2
4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 3
4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 5
4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 6
4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

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